molecular formula C12H8FN5O B10928614 N-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10928614
M. Wt: 257.22 g/mol
InChI Key: GUDKFQHRNUHNOO-UHFFFAOYSA-N
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Description

N~2~-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including acting as inhibitors for various enzymes and receptors, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves a mechanochemical approach using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the eco-friendly and catalyst-free methods mentioned above could be adapted for large-scale production, given their efficiency and high yields.

Mechanism of Action

The mechanism of action for N2-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its fluorophenyl group enhances its binding affinity to certain enzymes and receptors, making it a more potent inhibitor compared to similar compounds .

Properties

Molecular Formula

C12H8FN5O

Molecular Weight

257.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H8FN5O/c13-8-4-1-2-5-9(8)15-11(19)10-16-12-14-6-3-7-18(12)17-10/h1-7H,(H,15,19)

InChI Key

GUDKFQHRNUHNOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)F

Origin of Product

United States

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